(2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS number 541528-45-4
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS number 541528-45-4
An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 541528-45-4): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a specialized sulfonylating agent increasingly recognized for its utility in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, allows for the introduction of a functional moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides a comprehensive overview of this reagent, intended for researchers, chemists, and drug development professionals. We will delve into a robust, field-tested synthetic pathway, detailed analytical characterization, core reactivity principles, and strategic applications, presenting a holistic view grounded in established chemical principles and practices.
Core Compound Profile and Physicochemical Properties
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a bespoke building block, primarily utilized in laboratory and pilot-scale synthetic applications.[1][2] Its value lies in its capacity to act as a potent electrophile, enabling the formation of stable sulfonamide and sulfonate ester linkages.
| Property | Value | Source |
| CAS Number | 541528-45-4 | [3][4][5] |
| Molecular Formula | C₇H₅Cl₂FO₂S | [1][4] |
| Molecular Weight | 243.08 g/mol | [1][4] |
| Appearance | Typically a solid (based on related structures) | N/A |
| Classification | Benzene derivative, Sulfonyl chloride | [2] |
Recommended Synthetic Pathway
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A reliable and scalable synthesis is not directly published; however, a logical and robust three-step pathway can be engineered from readily available starting materials. This proposed route leverages well-established, high-yielding transformations common in process chemistry.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Benzylic Bromination of 2-Chloro-4-fluorotoluene
Causality: The synthesis commences with the selective halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice. This approach offers superior selectivity for the benzylic position over aromatic bromination and avoids the hazards associated with using elemental bromine. Carbon tetrachloride (CCl₄) or cyclohexane are suitable solvents that facilitate the radical chain reaction.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-4-fluorotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in CCl₄ (approx. 0.5 M).
-
Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid byproduct and wash with a small amount of cold CCl₄.
-
Wash the filtrate sequentially with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Chloro-4-fluorobenzyl bromide, which can be used directly in the next step or purified by vacuum distillation. A synthetic route for this transformation has been documented.[6]
Step 2: Nucleophilic Substitution to (2-Chloro-4-fluorophenyl)methanethiol
Causality: The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack. Conversion to the thiol is efficiently achieved using thiourea. This method is preferable to using sodium hydrosulfide (NaSH) as it avoids the handling of gaseous H₂S and proceeds through a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.
Experimental Protocol:
-
Dissolve the crude 2-Chloro-4-fluorobenzyl bromide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 eq.) and heat the mixture to reflux for 3-5 hours to form the S-benzylisothiouronium bromide salt.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the mixture and add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).
-
Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate salt.
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Cool the reaction to room temperature and acidify carefully with cold, dilute hydrochloric acid (HCl) to a pH of ~2-3.
-
Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude (2-Chloro-4-fluorophenyl)methanethiol.
Step 3: Oxidative Chlorination to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride
Causality: This is the critical transformation to the final product. The oxidation of the thiol to the sulfonyl chloride requires a robust oxidizing agent and a source of chloride. A well-established and environmentally conscious method involves using sodium hypochlorite (bleach) in an acidic aqueous medium.[7] This system generates in situ the necessary oxidizing species (e.g., Cl₂) under controlled conditions, providing a high yield of the desired sulfonyl chloride.
Experimental Protocol:
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In a jacketed reactor vessel equipped for low-temperature control, prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and 2.4 M hydrochloric acid.
-
Cool the mixture to below -5°C using an acetone/ice or a chiller bath.
-
Slowly add commercial bleach (e.g., 8.25% NaOCl, ~3.5 eq.) via an addition funnel over 20-30 minutes, ensuring the internal temperature remains below 0°C.
-
After stirring for 10 minutes, add a solution of the crude (2-Chloro-4-fluorophenyl)methanethiol (1.0 eq.) in a small amount of CH₂Cl₂ portion-wise over 15 minutes, maintaining the low temperature.
-
Stir the resulting suspension vigorously for 30-60 minutes below -5°C.
-
Quench any excess oxidant by carefully adding a 1 M solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with additional CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the final product, (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. Purification can be achieved via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Analytical Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the 7.2-7.8 ppm range with characteristic splitting patterns due to chloro and fluoro coupling. A singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl group, typically downfield around 4.5-5.5 ppm. |
| ¹³C NMR | Aromatic carbons between 120-140 ppm, with C-F coupling visible. The methylene carbon signal will appear around 60-70 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |
| IR Spectroscopy | Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found at ~1370 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms.[8] |
Core Reactivity and Mechanistic Insights
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride functions as a classic electrophile, with the sulfur atom being highly electron-deficient due to the adjacent oxygen and chlorine atoms.[9] Its primary utility stems from its reaction with nucleophiles, most notably amines and alcohols, in the presence of a non-nucleophilic base.
Caption: Key reactions of the title sulfonyl chloride.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur center, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Protocol: Synthesis of a Model Sulfonamide
-
Dissolve the amine substrate (1.0 eq.) in CH₂Cl₂ in a flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq.), and cool the mixture to 0°C.
-
Add a solution of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.1 eq.) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by column chromatography or recrystallization.
Strategic Applications in Drug Discovery
The incorporation of chlorine and fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[10] (2-Chloro-4-fluorophenyl)methanesulfonyl chloride serves as a valuable reagent for introducing this specific structural motif.
-
Scaffold Decoration: It allows for the "decoration" of core scaffolds containing free amine or hydroxyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The sulfonamide group is a key pharmacophore found in numerous approved drugs. The attached 2-chloro-4-fluorophenyl group can fine-tune properties such as pKa, solubility, and cell permeability.
-
Metabolic Blocking: The halogen atoms can serve as metabolic blockers, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at those positions, thereby increasing the half-life of a drug candidate.
Safety, Handling, and Storage
As with all sulfonyl chlorides, (2-Chloro-4-fluorophenyl)methanesulfonyl chloride must be handled with care.
-
Hazards: The compound is corrosive and a lachrymator. It reacts with water and other nucleophiles, potentially in a highly exothermic manner.[9][11] Contact with moisture can produce corrosive hydrogen chloride gas.[11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent decomposition by moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases. Storing under an inert gas is recommended for long-term stability.
Conclusion
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a highly functionalized and reactive building block with significant potential in modern synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the desirable properties imparted by its halogenated phenyl moiety, makes it a powerful tool for the synthesis of complex molecules and the optimization of drug candidates. The synthetic and handling protocols detailed in this guide provide a robust framework for its effective and safe utilization in a research and development setting.
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